molecular formula C22H24N4O4S2 B2875280 3-(azepan-1-ylsulfonyl)-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide CAS No. 890595-17-2

3-(azepan-1-ylsulfonyl)-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide

Cat. No.: B2875280
CAS No.: 890595-17-2
M. Wt: 472.58
InChI Key: RCEKULDOPMVJKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(azepan-1-ylsulfonyl)-N-(2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O4S2 and its molecular weight is 472.58. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is 3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the metabolism of fatty acids, specifically in the beta-oxidation pathway where it catalyzes the third step, which is the oxidation of L-3-hydroxyacyl-CoA by NAD+.

Biochemical Pathways

The compound’s interaction with 3-hydroxyacyl-CoA dehydrogenase type-2 affects the beta-oxidation pathway . This pathway is responsible for the breakdown of fatty acids, with the final products being acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production.

Properties

IUPAC Name

3-(azepan-1-ylsulfonyl)-N-[2-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4S2/c1-31-22-25-24-21(30-22)18-11-4-5-12-19(18)23-20(27)16-9-8-10-17(15-16)32(28,29)26-13-6-2-3-7-14-26/h4-5,8-12,15H,2-3,6-7,13-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEKULDOPMVJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.